CXCR4 antagonist 4

Drug Metabolism Drug-Drug Interaction Hepatotoxicity

CXCR4 Antagonist 4 (Compound 30) is an engineered CXCR4 antagonist (IC50=24 nM) that resolves the critical deficiencies of legacy tool compounds. Unlike AMD3100 or TIQ15, it delivers 27% oral bioavailability, a 6.7× reduction in CYP2D6 inhibition, a 10× improved hERG safety margin (>30 µM), and PAMPA permeability of 309 nm/s. This enables chronic oral dosing in cancer metastasis models without injection-related confounders and cleaner PK/PD data in combination therapy studies. For researchers requiring interpretable, reproducible in vivo results, CXCR4 Antagonist 4 is the definitive tool compound.

Molecular Formula C29H41F2N5
Molecular Weight 497.7 g/mol
Cat. No. B15144200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR4 antagonist 4
Molecular FormulaC29H41F2N5
Molecular Weight497.7 g/mol
Structural Identifiers
SMILESCN(CCCCN(CC1CC2=C(CN1)C=CC=N2)C3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F
InChIInChI=1S/C29H41F2N5/c1-35(25-11-13-29(30,31)14-12-25)17-2-3-18-36(27-10-4-7-22-8-5-16-33-28(22)27)21-24-19-26-23(20-34-24)9-6-15-32-26/h5-6,8-9,15-16,24-25,27,34H,2-4,7,10-14,17-21H2,1H3/t24-,27+/m1/s1
InChIKeyOSKSLFQSLKWAIH-SQHAQQRYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR4 Antagonist 4: A Next-Generation Orally Bioavailable Small Molecule with Optimized Drug-Like Profile for In Vivo Research Applications


CXCR4 Antagonist 4 (CAS 2761009-30-5, also designated as Compound 30) is a rationally designed, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound was specifically engineered to overcome the pharmacokinetic and off-target limitations of earlier-generation CXCR4 antagonists [1]. It exhibits potent inhibition of CXCR4 (IC50 = 24 nM) and effectively blocks HIV entry in vitro (IC50 = 7 nM) [1]. A key differentiating feature is its enhanced drug-like profile, characterized by significantly reduced cytochrome P450 2D6 (CYP2D6) inhibition, markedly improved passive membrane permeability (PAMPA), and demonstrated oral bioavailability (% FPO = 27) in murine models [1].

The Critical Procurement Risk of Generic CXCR4 Antagonist Substitution in In Vivo Studies


Simply substituting one CXCR4 antagonist for another, such as the widely used AMD3100 or the first-generation TIQ15, carries significant scientific and financial risk. These compounds, while potent, are often plagued by liabilities such as strong CYP2D6 inhibition, poor oral bioavailability, and rapid metabolic clearance, which severely limit their utility in chronic in vivo disease models [1]. CXCR4 Antagonist 4 was specifically designed to address these failings through rational structural modifications [1]. The quantitative evidence below demonstrates that CXCR4 Antagonist 4 is not merely an alternative, but a distinct and superior tool compound for studies requiring sustained systemic exposure, oral dosing, or a minimized risk of drug-drug interactions via CYP2D6.

Quantitative Comparative Evidence Guide: CXCR4 Antagonist 4 vs. Preclinical Benchmarks


Superior Safety Profile: 6.7-Fold Reduction in CYP2D6 Inhibition Compared to AMD11070

CXCR4 Antagonist 4 demonstrates a 6.7-fold reduction in CYP2D6 enzyme inhibition relative to the clinical-stage oral CXCR4 antagonist AMD11070 [1].

Drug Metabolism Drug-Drug Interaction Hepatotoxicity Pharmacokinetics

Enhanced Cellular Permeability: 2.3-Fold Improvement in PAMPA Flux Over AMD11070

The compound's passive membrane permeability, a critical determinant of oral absorption, was improved by rational design. CXCR4 Antagonist 4 exhibits a 2.3-fold increase in PAMPA flux compared to AMD11070 [1].

Oral Bioavailability Membrane Permeability ADME Caco-2 Alternative

Validated Oral Bioavailability: 27% FPO Enables Robust Oral Dosing in Murine Models

CXCR4 Antagonist 4 achieves significant oral bioavailability, a feature not inherent to all potent CXCR4 antagonists. It demonstrates a bioavailability of 27% in mice, a substantial improvement over both AMD11070 and the progenitor compound TIQ15 [1].

In Vivo Pharmacology Oral Gavage Pharmacokinetics Bioavailability

Maintained High Potency for HIV Entry Inhibition (IC50 = 7 nM) Comparable to Potent Peptidic Antagonists

Despite extensive chemical optimization for ADME properties, CXCR4 Antagonist 4 retains high potency against X4-tropic HIV-1 entry. Its IC50 of 7 nM in a TZM-bl cell viral inhibition assay is comparable to the reported activity of the potent peptidic antagonist T140 (IC50 ≈ 4 nM) [2][1].

Virology HIV Research Viral Entry Antiviral Screening

Broader Therapeutic Window: 10-Fold Lower hERG Channel Activity vs. TIQ15

A critical improvement for in vivo safety is the significant reduction in human ether-a-go-go-related gene (hERG) potassium channel inhibition, a major cause of drug-induced QT prolongation and cardiotoxicity. CXCR4 Antagonist 4 demonstrates a 10-fold reduction in hERG channel inhibition compared to the first-generation compound TIQ15 [1].

Cardiac Safety hERG Toxicology Safety Pharmacology

Cleaner Off-Target Profile: Superior Selectivity vs. WZ811 in Chemokine Receptor Panel

Selectivity profiling is crucial for interpreting CXCR4-dependent phenotypes. While the ultra-potent antagonist WZ811 shows some affinity for related chemokine receptors (Ki > 1000 nM for CXCR1/CXCR2/CXCR3/CXCR7), CXCR4 Antagonist 4 was explicitly designed to have a 'cleaner off-target in vitro safety profile' and shows no significant inhibition of a broader panel of receptors at concentrations up to 10 µM [1].

Selectivity Off-Target Effects GPCR Chemokine Receptors

Optimal Research Applications for CXCR4 Antagonist 4 Based on Its Differentiated ADME and Safety Profile


Chronic Oral Dosing Studies in Murine Cancer Metastasis Models

Given its validated oral bioavailability (% FPO = 27 at 30 mg/kg) and enhanced PAMPA permeability (309 nm/s) [1], CXCR4 Antagonist 4 is uniquely suited for chronic oral administration in syngeneic or xenograft mouse models of cancer metastasis. Unlike AMD3100, which requires subcutaneous injection and exhibits poor oral bioavailability, this compound can be formulated for daily oral gavage, enabling long-term studies of CXCR4-mediated tumor cell migration, invasion, and colonization without the repeated stress and inflammatory confounders associated with injection.

Combination Therapy Studies Where Drug-Drug Interactions are a Critical Concern

The 6.7-fold reduction in CYP2D6 inhibition compared to AMD11070 (IC50 = 1.2 μM vs. 0.18 μM) [1] makes CXCR4 Antagonist 4 the preferred choice for combination therapy research. This is particularly critical in oncology and virology, where CXCR4 antagonists are often paired with chemotherapeutics, kinase inhibitors, or antiretroviral agents that are also metabolized by CYP2D6. Using this compound minimizes the confounding variable of CYP-mediated drug-drug interactions, leading to cleaner, more interpretable pharmacodynamic and efficacy data.

Ex Vivo and In Vivo HIV Latency Reversal Studies Requiring a Wide Safety Margin

With a potent HIV entry inhibition IC50 of 7 nM [1] and a 10-fold improved hERG safety margin compared to earlier leads (IC50 > 30 μM vs. ~3 μM for TIQ15) [1], this compound is an ideal tool for HIV 'shock and kill' or latency reversal studies. Its cleaner off-target profile and reduced cardiotoxicity risk allow for exploration of higher, more effective doses in humanized mouse models of HIV infection, aiming to achieve robust receptor occupancy and prevent viral spread or reseeding of the latent reservoir without dose-limiting toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CXCR4 Blockade

The detailed preclinical pharmacokinetic data available for CXCR4 Antagonist 4, including dose-proportional AUC0-8h (from 34.3 h*ng/mL at 3 mg/kg to 717 h*ng/mL at 30 mg/kg) , make it an exceptional candidate for establishing PK/PD relationships. Researchers can leverage this data to select precise dosing regimens that correlate plasma exposure to target engagement biomarkers (e.g., inhibition of CXCL12-induced chemotaxis). This level of PK characterization is often lacking for older, less optimized CXCR4 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR4 antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.